3-Ethynyl-4-methoxybenzonitrile

説明

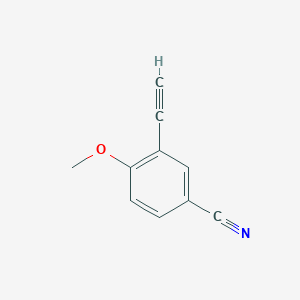

Structure

3D Structure

特性

IUPAC Name |

3-ethynyl-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-3-9-6-8(7-11)4-5-10(9)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQRMFKWXZQYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586556 | |

| Record name | 3-Ethynyl-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204919-70-0 | |

| Record name | 3-Ethynyl-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethynyl-4-methoxybenzonitrile

<

A Senior Application Scientist's Field-Proven Approach to Sonogashira Coupling

Executive Summary

This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3-ethynyl-4-methoxybenzonitrile from its precursor, 3-bromo-4-methoxybenzonitrile. The core of this transformation is the Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a detailed rationale behind the experimental choices, grounded in mechanistic understanding and practical experience. We will delve into the intricacies of the reaction, from the catalytic cycles to the critical parameters that govern its success, providing a robust framework for its application in a laboratory setting.

Reaction Overview: The Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[1][2][3][4] In the context of this guide, the reaction facilitates the formation of a C-C bond between the aryl bromide, 3-bromo-4-methoxybenzonitrile, and an acetylene source. To circumvent the challenges of handling gaseous acetylene, a common and effective strategy is to use a protected form, such as trimethylsilylacetylene (TMSA).[1] The trimethylsilyl (TMS) group serves as a protecting group that can be readily removed in a subsequent step to yield the desired terminal alkyne.[1][5][6]

Reaction Scheme:

The Catalytic Heart: Mechanism of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3][7]

The Palladium Cycle

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (3-bromo-4-methoxybenzonitrile) to form a Pd(II) complex.[2] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[1][2]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex. This is often the rate-determining step.[8]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (the silylated precursor to this compound) and regenerate the Pd(0) catalyst.[1]

The Copper Cycle

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (trimethylsilylacetylene).

-

Acid-Base Reaction: In the presence of a base, the terminal proton of the alkyne is removed, forming a copper acetylide intermediate.[3] This species is crucial for the transmetalation step in the palladium cycle.[7][8]

The presence of copper significantly accelerates the reaction, allowing it to proceed under milder conditions.[9] However, it can also lead to the undesirable side reaction of alkyne homocoupling, known as Glaser coupling.[1] This necessitates conducting the reaction under an inert atmosphere.[1]

Caption: Simplified Sonogashira Catalytic Cycles

Critical Parameters and Optimization: A Scientist's Perspective

The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters.

| Parameter | Recommended Choice | Rationale & Field Insights |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | A robust and commercially available catalyst. While Pd(PPh₃)₄ can also be used, the Pd(II) precatalyst is often more stable.[2] Catalyst loading is typically in the range of 1-5 mol%. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst. It is crucial for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[7][10] |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | The choice of solvent can significantly impact the reaction.[9] THF is a good choice for its ability to dissolve the reactants and its relatively low boiling point, which simplifies purification. DMF can be used for less reactive aryl bromides due to its higher boiling point. |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is essential to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the alkyne.[1] Et₃N is a common choice, but the bulkier DIPA can sometimes give better results by minimizing side reactions. |

| Acetylene Source | Trimethylsilylacetylene (TMSA) | TMSA is a liquid and therefore easier to handle than gaseous acetylene. The TMS group also prevents reaction at the other end of the acetylene, ensuring the formation of the desired monosubstituted product.[1] |

| Temperature | Room Temperature to 60 °C | The reaction is often run at room temperature.[1] For less reactive aryl bromides, gentle heating may be required. Monitoring the reaction progress by TLC or GC-MS is crucial to determine the optimal temperature. |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[1] |

Detailed Experimental Protocol

This protocol outlines a two-step synthesis of this compound, starting from 3-bromo-4-methoxybenzonitrile.

Step 1: Sonogashira Coupling to form 3-((Trimethylsilyl)ethynyl)-4-methoxybenzonitrile

Caption: Workflow for Sonogashira Coupling

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromo-4-methoxybenzonitrile | 212.04 | 1.00 g | 4.72 mmol |

| Pd(PPh₃)₂Cl₂ | 701.90 | 166 mg | 0.24 mmol (5 mol%) |

| CuI | 190.45 | 45 mg | 0.24 mmol (5 mol%) |

| Trimethylsilylacetylene | 98.22 | 0.69 mL | 4.95 mmol (1.05 eq) |

| Triethylamine (Et₃N) | 101.19 | 2.0 mL | 14.3 mmol (3 eq) |

| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-methoxybenzonitrile (1.00 g, 4.72 mmol), bis(triphenylphosphine)palladium(II) dichloride (166 mg, 0.24 mmol), and copper(I) iodide (45 mg, 0.24 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add anhydrous tetrahydrofuran (20 mL) and triethylamine (2.0 mL, 14.3 mmol) via syringe.

-

Stir the mixture at room temperature for 10 minutes.

-

Add trimethylsilylacetylene (0.69 mL, 4.95 mmol) dropwise via syringe.

-

Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-((trimethylsilyl)ethynyl)-4-methoxybenzonitrile as a solid.

Step 2: Deprotection to yield this compound

The removal of the trimethylsilyl group is typically achieved under mild basic or fluoride-mediated conditions.[5][6] A common and effective method involves the use of potassium carbonate in methanol.[6][11]

Caption: Workflow for TMS Deprotection

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-((Trimethylsilyl)ethynyl)-4-methoxybenzonitrile | 229.34 | (from Step 1) | ~4.72 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 65 mg | 0.47 mmol (0.1 eq) |

| Methanol | - | 20 mL | - |

Procedure:

-

Dissolve the 3-((trimethylsilyl)ethynyl)-4-methoxybenzonitrile obtained from Step 1 in methanol (20 mL) in a round-bottom flask.

-

Add potassium carbonate (65 mg, 0.47 mmol) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the deprotection is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Characterization of this compound

Confirmation of the final product's identity and purity is essential. The following analytical techniques are recommended:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm, a singlet for the methoxy group around 3.9 ppm, and a singlet for the acetylenic proton around 3.3 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, the methoxy carbon, and the two acetylenic carbons. |

| IR Spectroscopy | Characteristic peaks for the C≡N stretch (~2230 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and the ≡C-H stretch (~3300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₀H₇NO. |

Safety Considerations

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Reagents: Trimethylsilylacetylene is a highly flammable liquid and vapor.[12][13][14] Palladium catalysts and copper iodide are toxic. All manipulations should be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent potential side reactions and catalyst deactivation.[1] The exothermic nature of some Sonogashira couplings should be considered, especially during scale-up.[15][16]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use fresh catalyst- Ensure proper degassing of the reaction mixture- Use anhydrous solvents and pure reagents |

| Formation of homocoupled alkyne | - Presence of oxygen | - Improve the inert atmosphere technique (e.g., use a Schlenk line) |

| Incomplete reaction | - Insufficient reaction time or temperature- Low catalyst loading | - Increase reaction time or temperature- Increase the catalyst loading |

| Difficult purification | - Formation of byproducts | - Optimize reaction conditions to minimize side reactions- Employ a different purification technique (e.g., recrystallization) |

Conclusion

The synthesis of this compound via the Sonogashira coupling of 3-bromo-4-methoxybenzonitrile is a robust and efficient transformation. By understanding the underlying mechanism and carefully controlling the critical reaction parameters, researchers can consistently achieve high yields of the desired product. This guide provides the necessary theoretical framework and practical insights to empower scientists to successfully implement this valuable synthetic methodology.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018, December 1). Retrieved January 17, 2026, from [Link]

-

Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]

-

Trimethylsilylacetylene - Hazardous Agents | Haz-Map. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling - Organic Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Retrieved January 17, 2026, from [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 17, 2026, from [Link]

-

Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 17, 2026, from [Link]

-

Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved January 17, 2026, from [Link]

-

Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Retrieved January 17, 2026, from [Link]

-

Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved January 17, 2026, from [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 17, 2026, from [Link]

-

Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022, May 10). Retrieved January 17, 2026, from [Link]

-

Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide | Organic Letters - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

-

Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

-

3-ethoxy-4-methoxy benzonitrile preparing method (2015) | Yang Qing | 2 Citations. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved January 17, 2026, from [Link]

-

Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermediate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 17, 2026, from [Link]

-

4-ethynyl-3-methoxybenzonitrile - Chemical Synthesis Database. (n.d.). Retrieved January 17, 2026, from [Link]

-

Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

-

Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013, January 14). Retrieved January 17, 2026, from [Link]

-

Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12). Retrieved January 17, 2026, from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.lucp.net [books.lucp.net]

- 10. mdpi.com [mdpi.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation

An In-Depth Technical Guide to the Synthesis of 3-Ethynyl-4-methoxybenzonitrile via Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful and versatile method in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide (sp² carbon) and a terminal alkyne (sp carbon).[1][2][3][4] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[2][5] These advantages have led to its widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecular architectures.[1][6][7]

This guide provides a comprehensive technical overview of the Sonogashira coupling, specifically tailored for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry, incorporating the benzonitrile moiety, a common feature in pharmacologically active compounds, with a reactive ethynyl group suitable for further functionalization. This document will delve into the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, discuss key optimization parameters, and offer troubleshooting insights to empower researchers in drug discovery and development.

The Core Mechanism: A Dual Catalytic Symphony

The exceptional reliability of the Sonogashira coupling stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][8] While copper-free versions exist, the co-catalyzed system is renowned for its high reactivity at or near room temperature.[1][2]

The Palladium Cycle: The Cross-Coupling Engine

The primary C-C bond formation is orchestrated by the palladium catalyst. The cycle is generally understood to proceed through three fundamental steps:

-

Oxidative Addition : The cycle begins with the active 14-electron Pd(0) species, which undergoes oxidative addition with the aryl halide (in this case, 3-bromo- or 3-iodo-4-methoxybenzonitrile). This step, often the rate-limiting part of the reaction, forms a square planar Pd(II) intermediate.[1][2][9] The reactivity of the aryl halide is critical, following the general trend: I > OTf > Br >> Cl.[1][5][9]

-

Transmetalation : The alkyne, activated by the copper cycle, is transferred from copper to the palladium center. This step displaces the halide on the Pd(II) complex and forms a new diorganopalladium(II) species containing both the aryl and alkynyl fragments.[2][10]

-

Reductive Elimination : The final step involves the reductive elimination of the desired product, this compound. This process forms the crucial C(sp²)–C(sp) bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][9]

The Copper Cycle: The Alkyne Activator

The role of the copper(I) co-catalyst is to activate the terminal alkyne, making it a more potent nucleophile for the transmetalation step.[1][5]

-

π-Complex Formation : The copper(I) salt, typically CuI, coordinates with the terminal alkyne.

-

Deprotonation : In the presence of a base (commonly an amine), the terminal proton of the alkyne becomes more acidic and is removed to form a copper(I) acetylide intermediate.[1][2][4] This is the key activated species that participates in the transmetalation step of the palladium cycle.

The use of a copper co-catalyst significantly accelerates the reaction, enabling the use of milder conditions.[1] However, a critical consideration is the potential for a side reaction known as Glaser coupling, where the copper acetylide undergoes oxidative dimerization to form a homocoupled di-alkyne byproduct.[11] This is often mitigated by maintaining strictly anaerobic (oxygen-free) conditions.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. golden.com [golden.com]

- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3-Ethynyl-4-methoxybenzonitrile

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-Ethynyl-4-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by data from analogous compounds. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data for this and similar small organic molecules.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a nitrile, a methoxy ether, and a terminal alkyne. This trifecta of functionalities imparts specific electronic and steric properties that can be exploited in the design of novel therapeutics and functional materials. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the chemical structure of such molecules in solution.

This guide will delve into the predicted ¹H and ¹³C NMR spectral features of this compound, providing a detailed rationale for the expected chemical shifts and coupling patterns. The insights provided herein are synthesized from empirical data of structurally related compounds and established principles of NMR theory.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following IUPAC-recommended numbering scheme for the atoms in this compound will be utilized throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Data Acquisition

A meticulously prepared sample is crucial for obtaining high-resolution NMR spectra. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

I. Sample Preparation

-

Analyte Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR spectroscopy.[1][2] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, offering good solubility and minimal interference in the ¹H NMR spectrum.[3] A volume of 0.6-0.7 mL is typically used.[1][4] The residual proton signal in CDCl₃ at approximately 7.26 ppm serves as a convenient internal reference.[3][5]

-

Dissolution and Filtration : Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube.[1] To ensure a homogeneous magnetic field, it is imperative to filter the solution through a pipette plugged with glass wool to remove any particulate matter.[2]

-

Tube and Handling : Use clean, high-quality NMR tubes to avoid paramagnetic impurities and signal broadening.[2][4] After filling, cap the tube securely to prevent solvent evaporation.

II. Spectrometer Setup and Data Acquisition

-

Instrumentation : Data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming : The spectrometer's field frequency should be locked onto the deuterium signal of the solvent (CDCl₃). Automated or manual shimming procedures should be performed to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment is sufficient.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Program : A proton-decoupled pulse program (e.g., zgpg30) is standard to simplify the spectrum to singlets.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Caption: Experimental workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and ethynyl protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H5 | ~7.6 | Doublet | 1H | J ≈ 8.5 | Ortho to the electron-withdrawing cyano group and deshielded. |

| H6 | ~7.5 | Doublet of doublets | 1H | J ≈ 8.5, 2.0 | Ortho to the cyano group and meta to the ethynyl group. |

| H2 | ~7.0 | Doublet | 1H | J ≈ 2.0 | Ortho to the electron-donating methoxy group and shielded. |

| H (OCH₃) | ~3.9 | Singlet | 3H | - | Typical chemical shift for an aryl methoxy group.[6] |

| H (C≡CH) | ~3.1 | Singlet | 1H | - | The magnetic anisotropy of the triple bond results in a characteristic upfield shift compared to vinylic protons.[7][8] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each carbon atom in a unique chemical environment.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (CN) | ~118 | The cyano carbon typically appears in this region. |

| C4 | ~162 | Aromatic carbon attached to the strongly electron-donating methoxy group. |

| C6 | ~134 | Aromatic carbon ortho to the cyano group. |

| C2 | ~115 | Aromatic carbon ortho to the methoxy group. |

| C5 | ~133 | Aromatic carbon para to the methoxy group. |

| C1 | ~105 | Quaternary aromatic carbon attached to the cyano group. |

| C3 | ~110 | Quaternary aromatic carbon attached to the ethynyl group. |

| C≡CH | ~82 | The sp-hybridized carbons of the ethynyl group appear in this characteristic range.[9] |

| ≡CH | ~80 | The sp-hybridized carbons of the ethynyl group appear in this characteristic range.[9] |

| OCH₃ | ~56 | A typical chemical shift for an aromatic methoxy carbon.[10][11] |

Discussion and Field Insights

The predictions above are based on the additive effects of the substituents on the benzene ring. The electron-withdrawing cyano group will deshield the ortho and para protons (H5 and H6), shifting them downfield. Conversely, the electron-donating methoxy group will shield its ortho and para protons (H2 and H6), shifting them upfield. The ethynyl group exerts a weaker electronic effect but its magnetic anisotropy is significant for the chemical shift of the acetylenic proton.[7]

In the ¹³C NMR spectrum, the carbon attached to the electronegative oxygen of the methoxy group (C4) is expected to be the most downfield of the aromatic carbons. The sp-hybridized carbons of the alkyne and the cyano group have characteristic chemical shifts that are invaluable for structural confirmation.[9]

It is important to note that solvent effects can cause minor deviations in chemical shifts.[12] While CDCl₃ is a common choice, using a different solvent like DMSO-d₆ would lead to predictable shifts in the observed values.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, coupled with a detailed, field-tested experimental protocol. The provided data and interpretations serve as a valuable resource for researchers in the synthesis and application of this molecule, enabling efficient and accurate structural verification. The principles and methodologies outlined are broadly applicable to the NMR analysis of a wide range of small organic molecules.

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 17, 2026, from [Link]

-

dos Santos, H. F., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 978-985. [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Emory University. Retrieved January 17, 2026, from [Link]

-

Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013). The Journal of Physical Chemistry A. [Link]

-

NMR Sample Preparation. (n.d.). University of Leicester. Retrieved January 17, 2026, from [Link]

-

Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 17, 2026, from [Link]

-

Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Journal of The Chemical Society-perkin Transactions 1. [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London. Retrieved January 17, 2026, from [Link]

-

Deuterated chloroform. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

-

Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved January 17, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3? (2021, January 30). Quora. Retrieved January 17, 2026, from [Link]

-

Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing. [Link]

-

Maciel, G. E., & Beatty, D. A. (1965). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry. [Link]

-

Abraham, R. J., & Reid, M. (2001). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph. Retrieved January 17, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

Abraham, R. J., & Reid, M. (2001). Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved January 17, 2026, from [Link]

-

a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

-

4-ethynyl-3-methoxybenzonitrile (C10H7NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

13C-NMR. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 3. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 5. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. quora.com [quora.com]

A Technical Guide to the Mass Spectrometry Analysis of 3-Ethynyl-4-methoxybenzonitrile

This guide provides an in-depth technical exploration of the mass spectrometry analysis of 3-ethynyl-4-methoxybenzonitrile, a substituted aromatic nitrile with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the ionization and fragmentation behavior of this molecule.

Introduction: The Analytical Imperative

This compound (C₁₀H₇NO, Molecular Weight: 157.17 g/mol ) is a small organic molecule featuring a benzonitrile core substituted with an electron-donating methoxy group and a reactive ethynyl group. The precise characterization of such molecules is paramount for ensuring purity, identifying metabolites, and elucidating reaction mechanisms. Mass spectrometry stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information.[1] This guide will dissect the theoretical underpinnings and practical considerations for analyzing this compound using various mass spectrometry techniques.

Foundational Chemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for selecting the appropriate mass spectrometry methodology.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [2] |

| Molecular Weight | 157.172 g/mol | [2] |

| InChIKey | RNXAVSCCJGNNQU-UHFFFAOYAW | [2] |

| SMILES | COC1=CC(=CC=C1C#C)C#N | [2] |

The presence of the aromatic ring, the polar nitrile group, and the moderately polar methoxy group suggests that the molecule will be amenable to a range of ionization techniques. The ethynyl group introduces a site of unsaturation that can influence fragmentation pathways.

Ionization Techniques: A Deliberate Selection

The choice of ionization method is a critical first step and is dictated by the analyte's properties and the desired information (molecular weight confirmation vs. structural elucidation).[3]

Electron Ionization (EI): The Hard Approach for Structural Detail

Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, typically at 70 eV, causing ionization and extensive fragmentation.[1][4] This "hard" ionization is exceptionally useful for structural elucidation due to the creation of a reproducible fragmentation pattern that acts as a chemical fingerprint.[5][6]

Protocol for EI-MS Analysis:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ion Source Temperature: Maintain the ion source temperature between 200-250 °C to ensure volatilization without thermal degradation.

-

Electron Energy: Set the electron energy to the standard 70 eV to generate a comparable spectrum to library data.

-

Mass Analyzer: Scan a mass range of m/z 30-200 to capture the molecular ion and all significant fragment ions.

Expected Outcome: The EI spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 157, although it may be of low intensity for some nitriles.[7] The majority of the spectral information will be derived from the rich fragmentation pattern.

Soft Ionization: Preserving the Molecular Ion

For applications where confirming the molecular weight is the primary goal, "soft" ionization techniques are preferred as they minimize fragmentation.[4]

-

Electrospray Ionization (ESI): ESI is ideal for polar molecules and is commonly coupled with liquid chromatography (LC-MS).[4][5] The analyte is dissolved in a polar solvent and sprayed through a high-voltage needle, forming charged droplets that yield protonated molecules [M+H]⁺.[4] For this compound, this would result in a prominent ion at m/z 158.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable molecules.[3] It uses a corona discharge to create reactant gas ions that then ionize the analyte through proton transfer, also yielding a strong [M+H]⁺ signal at m/z 158.

Protocol for ESI/APCI-MS Analysis:

-

Sample Preparation: Dissolve the sample in an appropriate solvent system for LC, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal of the ion of interest.

-

Mass Analysis: A full scan will confirm the molecular weight, while tandem MS (MS/MS) can be used to induce and analyze fragmentation for structural confirmation.

Decoding the Fragmentation Pattern: A Mechanistic Approach

The fragmentation of this compound in EI-MS is predicted to be driven by the stability of the resulting ions and neutral losses, influenced by the interplay of the nitrile, methoxy, and ethynyl functional groups.[8][9] Energetically unstable molecular ions will break apart into smaller, more stable pieces.[8]

Predicted Fragmentation Pathways

The following diagram illustrates the most probable fragmentation pathways for the molecular ion (m/z 157).

Caption: Predicted EI fragmentation pathway for this compound.

Analysis of Key Fragment Ions

-

m/z 157 (Molecular Ion, M⁺˙): The presence of the aromatic ring should lend some stability to the molecular ion.[10] However, for nitriles, the molecular ion can sometimes be weak or absent.[7][11]

-

m/z 142 ([M - CH₃]⁺): A very common and expected fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group. This results in a stable, resonance-delocalized cation.

-

m/z 129 ([M - CO]⁺˙): The loss of a neutral carbon monoxide molecule is a characteristic fragmentation for some aromatic ethers and phenols.[12]

-

m/z 128 ([M - CHO]⁺): Loss of a formyl radical (•CHO) can occur from the methoxy group, particularly following rearrangement.

-

m/z 126 ([M - CH₃ - CO]⁺): Subsequent loss of carbon monoxide from the m/z 142 fragment is a plausible pathway, leading to a highly stable ion.

-

m/z 102 ([C₇H₄N]⁺): This ion corresponds to the benzonitrile cation, likely formed through more complex rearrangements and losses, such as the loss of HCN from the m/z 129 fragment.

Experimental Workflow: A Validating System

The following workflow ensures a comprehensive and self-validating analysis of this compound.

Caption: Comprehensive workflow for the MS analysis of this compound.

This dual-pronged approach, utilizing both soft and hard ionization techniques, provides complementary data. The LC-MS experiment unequivocally establishes the molecular weight, while the GC-MS experiment provides a detailed structural fingerprint that can be used for identification and library matching.

Conclusion: A Pathway to Confident Characterization

The mass spectrometric analysis of this compound is a multi-faceted process that requires careful consideration of ionization techniques and a deep understanding of fragmentation mechanisms. By employing a combination of soft ionization for molecular weight determination and electron ionization for structural elucidation, researchers can achieve a high level of confidence in the identity and purity of this compound. The predicted fragmentation patterns, centered around the characteristic losses from the methoxy group and rearrangements of the aromatic core, provide a robust framework for interpreting experimental data. This guide serves as a foundational resource for scientists engaged in the analysis of this and structurally related molecules.

References

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

- de Hoffmann, E., & Stroobant, V. (2007).

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 4-ethynyl-3-methoxybenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.17 - Fragmentation of Nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. uni-saarland.de [uni-saarland.de]

- 7. GCMS Section 6.17 [people.whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the FT-IR Spectrum of 3-Ethynyl-4-methoxybenzonitrile

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Ethynyl-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical principles governing the vibrational modes of the molecule, offers a detailed experimental protocol for spectral acquisition, and provides a thorough interpretation of the spectral data.

Introduction: The Significance of Spectroscopic Characterization

This compound is a polysubstituted aromatic compound featuring a nitrile (-C≡N), an ethynyl (-C≡CH), and a methoxy (-OCH₃) group. Its molecular structure is presented in Figure 1. The precise arrangement and interaction of these functional groups dictate its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex pharmaceutical agents.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By identifying the characteristic absorption frequencies of the functional groups within this compound, FT-IR provides a unique molecular fingerprint, crucial for confirming its identity, assessing its purity, and understanding its chemical structure.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Theoretical Framework: Predicting the Vibrational Spectrum

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups, modulated by their electronic interactions and the substitution pattern on the benzene ring. A detailed understanding of these individual contributions allows for a confident prediction and interpretation of the spectrum.

High-Frequency Region (> 2000 cm⁻¹)

This region is dominated by the stretching vibrations of triple bonds and C-H bonds.

-

Ethynyl Group (-C≡CH):

-

≡C-H Stretch: The terminal alkyne C-H bond gives rise to a sharp, strong absorption band typically appearing around 3300 cm⁻¹.[2]

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected in the 2100-2260 cm⁻¹ range.[2] Due to the terminal position of the alkyne, this peak is generally of medium intensity.

-

-

Nitrile Group (-C≡N):

-

Aromatic and Methoxy C-H Stretches:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[4]

-

Methoxy C-H Stretch: The methyl group of the methoxy substituent will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.[5][6]

-

Fingerprint Region (< 2000 cm⁻¹)

This region contains a wealth of information from bending vibrations and skeletal modes, which are highly specific to the molecule's overall structure.

-

Aromatic Ring Vibrations:

-

C=C Stretches: The benzene ring exhibits characteristic C=C stretching vibrations, often appearing as a series of sharp bands in the 1400-1600 cm⁻¹ region.[7]

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in this region. The out-of-plane (oop) bending vibrations are particularly diagnostic of the substitution pattern. For a 1,2,4-trisubstituted benzene ring, strong absorption bands are expected in the 800-900 cm⁻¹ range.[4][8][9]

-

-

Methoxy Group (-OCH₃) Vibrations:

-

C-O Stretch: The stretching vibration of the aryl-oxygen bond is expected to produce a strong band in the 1200-1300 cm⁻¹ region. The C-O stretch of the methyl-oxygen bond will also contribute in this area.

-

CH₃ Bending: The symmetric and asymmetric bending vibrations of the methyl group will appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.[6]

-

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following section details two common methods for obtaining the FT-IR spectrum of a solid sample like this compound: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR.

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a transparent matrix of potassium bromide.[10][11]

Instrumentation and Materials:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

This compound sample

-

Spatula and weighing paper

-

Desiccator for storage

Step-by-Step Protocol:

-

Material Preparation: Ensure all equipment, including the mortar, pestle, and die set, are clean and dry to prevent moisture contamination.[12] Gently heat the die set under a heat lamp to remove adsorbed water.[12]

-

Sample Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar and grind it to a very fine powder.[10]

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[10] Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous dispersion.

-

Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8,000 to 10,000 psi for about one minute to form a thin, transparent pellet.[13][14]

-

Pellet Release: Carefully release the pressure and disassemble the die to retrieve the KBr pellet.[13][14] The ideal pellet is transparent and about 1-2 mm thick.

-

Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Data Collection: Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio. The final spectrum is the ratio of the sample spectrum to the background spectrum, presented in terms of transmittance or absorbance.

Attenuated Total Reflectance (ATR)-FTIR Method

ATR-FTIR is a modern, rapid sampling technique that requires minimal to no sample preparation.[15][16][17]

Instrumentation and Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and a soft tissue

Step-by-Step Protocol:

-

ATR Crystal Cleaning: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Applying Pressure: Use the built-in pressure clamp to press the sample firmly and evenly against the crystal.[17] This ensures good contact, which is critical for obtaining a high-quality spectrum.

-

Spectral Acquisition: Collect the sample spectrum under the same conditions as the background scan. The instrument's software will automatically generate the absorbance spectrum.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 1.

Diagram of Experimental Workflow (KBr Pellet Method)

Caption: A flowchart illustrating the key steps in acquiring an FT-IR spectrum using the KBr pellet method.

Interpretation of the FT-IR Spectrum

Based on the theoretical principles outlined in section 2, the following table summarizes the expected key absorption bands in the FT-IR spectrum of this compound and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3300 | Sharp, Strong | ≡C-H Stretch | Ethynyl |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |

| 2960-2850 | Medium | Aliphatic C-H Stretch | Methoxy (-OCH₃) |

| 2240-2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| 2150-2100 | Medium, Sharp | C≡C Stretch | Ethynyl |

| 1600-1400 | Medium-Strong | C=C Aromatic Ring Stretches | Benzene Ring |

| ~1450 | Medium | CH₃ Asymmetric Bending | Methoxy (-OCH₃) |

| ~1375 | Medium | CH₃ Symmetric Bending | Methoxy (-OCH₃) |

| 1300-1200 | Strong | Aryl-O-C Asymmetric Stretch | Methoxy |

| 900-800 | Strong | Aromatic C-H Out-of-Plane Bending | Substituted Benzene |

Conclusion

The FT-IR spectrum of this compound provides a rich source of structural information. The distinct, high-frequency absorptions of the terminal ethynyl C-H, the nitrile C≡N, and the alkyne C≡C groups are readily identifiable and serve as primary indicators of the compound's identity. Furthermore, the characteristic vibrations of the methoxy group and the substitution pattern on the aromatic ring in the fingerprint region provide a comprehensive structural confirmation. This guide provides the theoretical foundation and practical instruction for researchers to confidently acquire and interpret the FT-IR spectrum of this important pharmaceutical intermediate, ensuring its quality and proper identification in synthetic workflows.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Proprep. (n.d.). Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effect of substitution on aromatic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Quimica Organica. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes.... Retrieved from [Link]

-

ResearchGate. (2025, August 10). Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview. Retrieved from [Link]

-

Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

Sources

- 1. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. wikieducator.org [wikieducator.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Spectrum: Aromatics [quimicaorganica.org]

- 9. spectra-analysis.com [spectra-analysis.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 12. kinteksolution.com [kinteksolution.com]

- 13. pelletpressdiesets.com [pelletpressdiesets.com]

- 14. youtube.com [youtube.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. mt.com [mt.com]

- 17. agilent.com [agilent.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethynyl-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Building Block

3-Ethynyl-4-methoxybenzonitrile is a substituted aromatic compound featuring a nitrile, a methoxy, and an ethynyl group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science, where the ethynyl moiety can participate in click chemistry or Sonogashira couplings, and the nitrile and methoxy groups can influence solubility, polarity, and receptor binding interactions.

A thorough understanding of a compound's physical properties, such as its melting and boiling points, is fundamental for its synthesis, purification, and formulation. These properties dictate appropriate storage conditions, solvent selection for reactions and purification, and the choice of analytical techniques.

However, a comprehensive search of the current scientific literature and chemical databases reveals that the experimental melting and boiling points of this compound have not been formally reported. This data gap is not uncommon for novel or specialized chemical entities.

This guide, therefore, is structured to provide maximum value to the research community by:

-

Acknowledging the absence of experimental data and discussing the utility of computational prediction methods.

-

Providing detailed, field-proven experimental protocols for the determination of melting and boiling points, empowering researchers to ascertain these values in their own laboratories.

-

Presenting a comparative analysis of the physical properties of structurally analogous compounds to provide a reasonable frame of reference.

The Molecular Structure of this compound

To understand the physical properties of a molecule, one must first visualize its structure. The arrangement of atoms and functional groups dictates the intermolecular forces that govern its melting and boiling behavior.

Caption: Molecular structure of this compound.

Computational Prediction of Physical Properties

In the absence of experimental data, computational chemistry serves as a powerful tool for estimating the physical properties of organic molecules.[1][2] Algorithms leveraging quantum mechanics, density functional theory (DFT), or machine learning models can predict properties like melting and boiling points based on molecular structure.[3][4]

While various software packages like Gaussian, Schrödinger's suite, or online prediction tools can be employed, it is crucial to recognize that these are estimations.[1][4] The accuracy depends heavily on the computational method and the quality of the training dataset for machine learning models.[3] As of now, publicly accessible databases do not contain a validated prediction for this compound. Researchers with access to computational chemistry resources are encouraged to perform these calculations.

Experimental Determination of Physical Properties: A Practical Guide

The most reliable physical property data is that which is determined experimentally. The following sections provide detailed protocols for determining the melting and boiling points of a novel compound like this compound.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). A broadened and depressed melting range is a strong indicator of impurities.[5]

Causality Behind the Method: The capillary method involves heating a small, packed sample of the solid in a calibrated apparatus. The packed, powdered form ensures uniform heat transfer. Heating is done slowly near the expected melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperature at which the phase change occurs.[6]

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.

-

If the sample consists of large crystals, finely crush it to a powder using a mortar and pestle. This ensures efficient and uniform packing.[5]

-

Obtain a capillary tube sealed at one end. Press the open end into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[6]

-

Repeat until the packed sample height is 2-3 mm.[6]

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).[6]

-

If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate. Allow the apparatus to cool.

-

For an accurate measurement, begin heating at a medium rate until the temperature is about 20°C below the expected (or roughly determined) melting point.[6]

-

Decrease the heating rate significantly, to about 1-2°C per minute.[5]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears. This is the start of the melting range.

-

Continue heating slowly and record the temperature at which the last crystal melts and the sample is completely liquid. This is the end of the melting range.[7]

-

Caption: Workflow for Experimental Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, at which point the liquid rapidly turns into a gas.[8][9] Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of measurement.

Causality Behind the Method: The Thiele tube or a similar micro boiling point setup is ideal for small research quantities.[10] A small sample is heated, and an inverted capillary tube traps air. As the liquid heats, the trapped air expands and escapes, forming bubbles. When the liquid's vapor pressure equals the external pressure (at the boiling point), a continuous and rapid stream of bubbles emerges. Upon cooling, when the vapor pressure drops below the external pressure, the liquid is forced back into the capillary tube. The temperature at which this occurs is the boiling point.[10]

Experimental Protocol: Micro Boiling Point (Thiele Tube Method)

-

Apparatus Setup:

-

Place a few drops of liquid this compound into a small test tube (fusion tube).

-

Take a capillary tube and seal one end in a flame.

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.[8][11]

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert this assembly into a Thiele tube containing high-boiling mineral oil, or use an aluminum heating block.[8][10]

-

-

Measurement:

-

Begin heating the arm of the Thiele tube or the heating block gently and evenly.[10]

-

Watch the inverted capillary tube. As the temperature rises, a slow stream of bubbles will emerge as the trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[8][10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point of the liquid at the current atmospheric pressure.[10]

-

Caption: Workflow for Micro Boiling Point Determination.

Comparative Data from Structurally Similar Compounds

To provide a practical estimation framework, the table below summarizes the known physical properties of compounds structurally related to this compound. These comparisons allow for educated inferences about the target molecule. For instance, comparing the ethynyl group to an ethoxy group or observing the properties of the parent benzonitrile can suggest the influence of each functional group.

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | (Structure shown above) | 157.17 | Not Reported | Not Reported |

| 3-Ethoxy-4-methoxybenzonitrile | 177.20 | 72 | 281.9 ± 25.0 | |

| 4-Methoxybenzonitrile | 133.15 | 57 - 60 | 256 - 257 | |

| 1-Ethynyl-4-methoxybenzene | 132.16 | Not Reported | Not Reported | |

| 4-Hydroxy-3-methoxybenzonitrile | 149.15 | 85 - 87 | Not Reported |

Data sourced from PubChem and commercial supplier data sheets.[12][13][14]

Analysis: The presence of the ethynyl group in place of the ethoxy group is expected to lower the molecular weight and likely alter the crystal packing, making a direct prediction difficult. However, comparing it to 4-Methoxybenzonitrile, the addition of the ethynyl group will increase the molecular weight and introduce a rigid, linear functionality, which could potentially increase the melting point due to more efficient crystal packing. The boiling point is also expected to be higher than that of 4-Methoxybenzonitrile due to the increased molecular weight and polarity.

Conclusion

While the definitive melting and boiling points of this compound await experimental determination, this guide provides the necessary framework for researchers to proceed with confidence. By understanding the principles of computational prediction, mastering the experimental techniques for physical property determination, and leveraging comparative data from related structures, scientists can effectively characterize this and other novel chemical entities. The protocols and data presented herein are designed to bridge the existing information gap and facilitate the use of this compound in future research and development endeavors.

References

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting point. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010, February 4). Melting Point. YouTube. Retrieved from [Link]

-

arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

J-STAR Research. (n.d.). Predicting Molecular Properties via Computational Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 4-ethynyl-3-methoxybenzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-ethynyl-3-methoxybenzonitrile (C10H7NO). Retrieved from [Link]

-

PubChem. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 3. High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery [arxiv.org]

- 4. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]

- 13. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to the Synthesis and X-ray Crystal Structure Determination of 3-Ethynyl-4-methoxybenzonitrile: A Prospective Analysis

Senior Application Scientist Note: The crystal structure of 3-Ethynyl-4-methoxybenzonitrile has not been publicly deposited in crystallographic databases as of the last update. This guide, therefore, serves as a comprehensive, prospective whitepaper detailing the expert methodology required to synthesize, crystallize, and elucidate the three-dimensional structure of this novel compound. It is designed for researchers in structural biology, medicinal chemistry, and drug development, providing both the practical "how" and the critical "why" behind each step of the workflow.

Introduction: The Rationale for Structural Elucidation

In the landscape of modern drug discovery, the benzonitrile scaffold is a recurring and valuable pharmacophore. Its derivatives are integral to the synthesis of numerous therapeutic agents.[1] A prime example is the closely related analogue, 3-ethoxy-4-methoxybenzonitrile, which serves as a key intermediate in the manufacture of Apremilast, a phosphodiesterase-4 (PDE4) inhibitor for treating inflammatory diseases.[2]

The introduction of an ethynyl group (–C≡CH) onto such a scaffold is a strategic decision in medicinal chemistry. The ethynyl group is a small, rigid, and linear functional group that can significantly influence a molecule's pharmacological profile.[3] It can act as a hydrogen bond donor, engage in π-stacking interactions, improve metabolic stability, and serve as a bioisostere for a range of other functional groups, including iodo and cyano moieties.[3][4] Its unique electronic properties and ability to act as a rigid spacer make it a powerful tool for enhancing binding affinity and optimizing ligand geometry within a target's active site.[5]

Given the therapeutic precedent of the core scaffold and the strategic value of the ethynyl functional group, determining the precise three-dimensional structure of this compound is a critical step. An X-ray crystal structure would provide invaluable, high-resolution data on bond lengths, bond angles, and conformational preferences. Furthermore, it would reveal the intricate network of intermolecular interactions governing the crystal packing, offering profound insights into the molecule's potential for forming specific interactions with biological targets. This guide outlines the complete, end-to-end workflow to achieve this structural determination.

Part I: Proposed Synthesis and Purification

The most logical and robust pathway to this compound involves a two-stage process: the conversion of a commercially available aldehyde to the corresponding nitrile, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Stage 1: Synthesis of 3-Iodo-4-methoxybenzonitrile

The initial step is the conversion of the aldehyde group of 3-Iodo-4-methoxybenzaldehyde to a nitrile. This is a standard transformation, typically proceeding through an oxime intermediate, which is then dehydrated.

Stage 2: Sonogashira Cross-Coupling

With the iodinated benzonitrile precursor in hand, the terminal ethynyl group is installed via a Sonogashira coupling reaction.[6] This reaction is a cornerstone of C(sp²)-C(sp) bond formation.[7] We propose using trimethylsilylacetylene (TMSA) as the alkyne source. The TMS protecting group prevents self-coupling and is easily removed under mild basic conditions in the final step. The use of an aryl iodide is strategic, as it is the most reactive halide for this transformation, often allowing the reaction to proceed under mild conditions.[6][8]

Caption: Proposed two-stage synthesis of the target molecule.

Experimental Protocol: Synthesis

The following table outlines a detailed, step-by-step protocol for the proposed synthesis.

| Step | Procedure | Rationale & Self-Validation |

| 1.1 | Oxime Formation: Dissolve 3-Iodo-4-methoxybenzaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux for 2-4 hours. | The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears. Pyridine acts as a base to neutralize the HCl byproduct. |